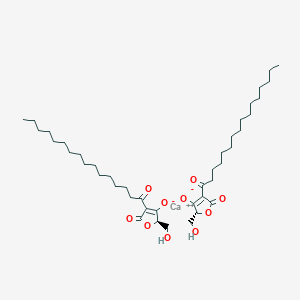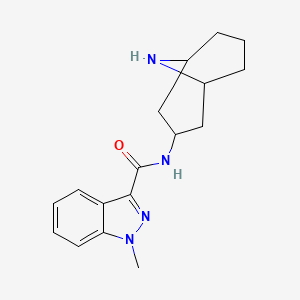
1,2,4-Benzenetriol,4-methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Benzenetriol,4-methanesulfonate can be synthesized through the sulfonation of 1,2,4-benzenetriol. The reaction typically involves the use of methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure selective substitution at the desired hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Benzenetriol,4-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent benzenetriol or other reduced forms.
Substitution: The methanesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,2,4-Benzenetriol and other reduced forms.
Substitution: Various substituted benzenetriol derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4-Benzenetriol,4-methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2,4-benzenetriol,4-methanesulfonate involves its interaction with various molecular targets. The methanesulfonate group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This can lead to modifications of biomolecules such as proteins and nucleic acids, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzenetriol: The parent compound without the methanesulfonate group.
1,2,3-Benzenetriol (Pyrogallol): Another benzenetriol isomer with hydroxyl groups at different positions.
4-Methylcatechol: A related compound with a methyl group instead of a methanesulfonate group.
Uniqueness
1,2,4-Benzenetriol,4-methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical reactivity and potential applications compared to its parent compound and other similar compounds. The methanesulfonate group enhances its electrophilic properties, making it useful in various synthetic and biological applications.
Eigenschaften
CAS-Nummer |
101959-14-2 |
|---|---|
Molekularformel |
C7H8O5S |
Molekulargewicht |
204.196 |
IUPAC-Name |
(3,4-dihydroxyphenyl) methanesulfonate |
InChI |
InChI=1S/C7H8O5S/c1-13(10,11)12-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 |
InChI-Schlüssel |
WRJAZMKKGCVUAP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC(=C(C=C1)O)O |
Synonyme |
1,2,4-Benzenetriol, 4-methanesulfonate (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


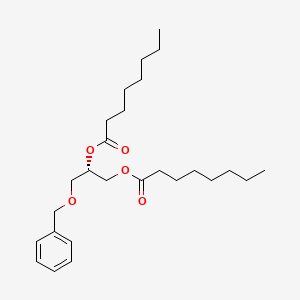
![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)
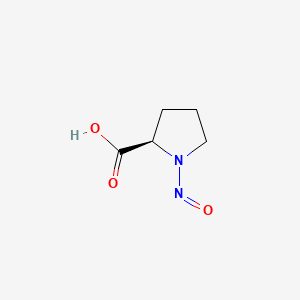
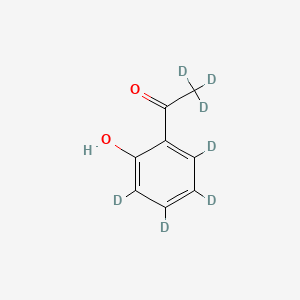
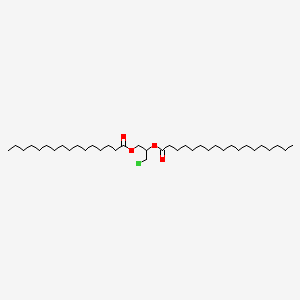
![3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester](/img/structure/B562180.png)
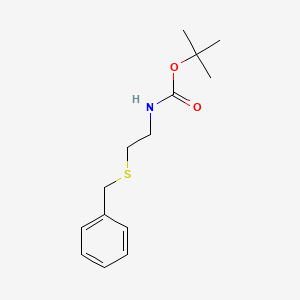
![5-Hydroxy-2-oxo-2,3-dihydro-1H-[1]benzazephe-4-carboxylic Acid Ethyl Ester](/img/structure/B562182.png)
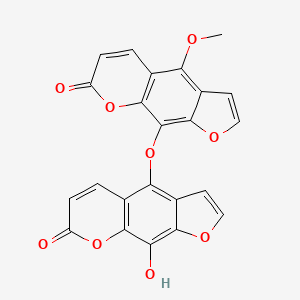

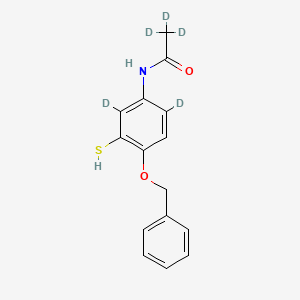
![N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)](/img/structure/B562189.png)
